molecular formula C9H10Br2O4S B13011291 Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate CAS No. 1707727-89-6

Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate

Cat. No.: B13011291
CAS No.: 1707727-89-6
M. Wt: 374.05 g/mol
InChI Key: SOCBAWGVAUITKO-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate is a chemical compound with the molecular formula C9H10Br2O4S and a molecular weight of 374.05 g/mol . This compound is characterized by the presence of bromine atoms at the 4 and 5 positions of the thiophene ring, a methoxyethoxy group at the 3 position, and a carboxylate ester group at the 2 position. It is a high-purity compound, often used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate typically involves multiple steps. One reported method starts with glycol monomethyl ether glycol as the starting material. The synthesis proceeds through a series of reactions, including etherification and bromination, to introduce the desired functional groups . The reaction with phosphorus tribromide in ether is a key step in the bromination process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of protective atmospheres (e.g., nitrogen) and controlled reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Phosphorus Tribromide: Used for bromination.

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate involves its interaction with various molecular targets. The bromine atoms and the methoxyethoxy group play crucial roles in its reactivity and interactions. The compound can participate in electron transfer processes, influencing the electronic properties of the molecules it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate is unique due to the presence of the methoxyethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in material science and organic synthesis .

Properties

CAS No.

1707727-89-6

Molecular Formula

C9H10Br2O4S

Molecular Weight

374.05 g/mol

IUPAC Name

methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C9H10Br2O4S/c1-13-3-4-15-6-5(10)8(11)16-7(6)9(12)14-2/h3-4H2,1-2H3

InChI Key

SOCBAWGVAUITKO-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(SC(=C1Br)Br)C(=O)OC

Origin of Product

United States

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